molecular formula C10H14ClNO2 B2784879 3-chloro-N-(2,2-dimethoxyethyl)aniline CAS No. 1340340-45-5

3-chloro-N-(2,2-dimethoxyethyl)aniline

Cat. No.: B2784879
CAS No.: 1340340-45-5
M. Wt: 215.68
InChI Key: NEWOFKMBVRJISN-UHFFFAOYSA-N
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Description

3-chloro-N-(2,2-dimethoxyethyl)aniline is an organic compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol It is characterized by the presence of a chloro group at the third position of the aniline ring and a 2,2-dimethoxyethyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,2-dimethoxyethyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with 2,2-dimethoxyethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,2-dimethoxyethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-(2,2-dimethoxyethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,2-dimethoxyethyl)aniline involves its interaction with specific molecular targets. The chloro group and the 2,2-dimethoxyethyl substituent play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or interact with receptor proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2,2-dimethoxyethyl)aniline is unique due to the presence of both the chloro group and the 2,2-dimethoxyethyl substituent, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-(2,2-dimethoxyethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-13-10(14-2)7-12-9-5-3-4-8(11)6-9/h3-6,10,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWOFKMBVRJISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=CC(=CC=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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